molecular formula C9H13ClFNO B1458544 2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride CAS No. 1645414-85-2

2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride

Cat. No.: B1458544
CAS No.: 1645414-85-2
M. Wt: 205.66 g/mol
InChI Key: MVNBGWLHBOHHJV-UHFFFAOYSA-N
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Description

“2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C9H13ClFNO . It’s a compound that falls under the category of synthetic cathinones , which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C9H13ClFNO . Unfortunately, the specific structural details or a visual representation of the molecule is not available in the sources I have.

Scientific Research Applications

Fluorescent Chemosensors

  • Fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) have shown high selectivity and sensitivity for detecting various analytes, including metal ions and neutral molecules. This indicates the potential for developing chemosensors using structurally complex molecules for sensitive detection applications (Roy, 2021).

Cancer Therapy

  • 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has been reviewed for its preclinical antitumor efficacy in several cancer models. This points towards the interest in structurally specific molecules for their potential antitumor properties and mechanisms of action (Zhang et al., 2013).

Protein Design

  • Research on incorporating fluorinated analogs of hydrophobic amino acids into proteins aims to create proteins with novel chemical and biological properties. This suggests avenues for modifying molecules to enhance protein stability and activity, which could be relevant to the design and application of compounds like 2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride (Buer & Marsh, 2012).

Hepatoprotective and Nephroprotective Activities

  • Chrysin , a flavonoid, has been reviewed for its hepatoprotective and nephroprotective activities against various drugs and toxic agents. This indicates the therapeutic potential of naturally occurring and synthetic compounds in protecting against drug-induced toxicity (Pingili et al., 2019).

Properties

IUPAC Name

2-[(3-fluorophenyl)methylamino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-9-3-1-2-8(6-9)7-11-4-5-12;/h1-3,6,11-12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNBGWLHBOHHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1645414-85-2
Record name 2-{[(3-fluorophenyl)methyl]amino}ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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